molecular formula C9H18ClN3O2 B8470882 (1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester hydrochloride

(1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester hydrochloride

Cat. No. B8470882
M. Wt: 235.71 g/mol
InChI Key: XFPULIOSMSUOQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester hydrochloride is a useful research compound. Its molecular formula is C9H18ClN3O2 and its molecular weight is 235.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(1-Carbamimidoyl-cyclopropyl)-carbamic acid tert-butyl ester hydrochloride

Molecular Formula

C9H18ClN3O2

Molecular Weight

235.71 g/mol

IUPAC Name

tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate;hydrochloride

InChI

InChI=1S/C9H17N3O2.ClH/c1-8(2,3)14-7(13)12-9(4-5-9)6(10)11;/h4-5H2,1-3H3,(H3,10,11)(H,12,13);1H

InChI Key

XFPULIOSMSUOQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C(=N)N.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

(1-Cyano-cyclopropyl)-carbamic acid tert-butyl ester (2.12 g, 11.6 mmol) was dissolved in anhydrous EtOH (29 mL) and NaOEt (21 wt % in EtOH, 6.5 mL, 17.5 mmol) was added via syringe in one portion. The yellow solution was stirred at room temperature for 1 h. An additional amount of NaOEt (21 wt % in EtOH, 2.2 mL, 2.9 mmol) was added and stirring was continued for 2 h. To the reaction was added solid NH4Cl (2.5 g, 47 mmol) followed by NH3 (7N in MeOH, 1.7 mL, 12 mmol). The flask was sealed and the suspension was allowed to stir for 88 h. The solids were filtered off, using anhydrous EtOH to rinse. The filtrate was concentrated and re-suspended in EtOAc (10 mL). This mixture was heated to reflux for 30 min then allowed to cool to room temperature. The solids were collected by filtration to give 2.22 g of the title compound as a white powder, m/z 200.44 [M+1]+.
Quantity
2.12 g
Type
reactant
Reaction Step One
Name
Quantity
29 mL
Type
solvent
Reaction Step One
Name
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 g
Type
reactant
Reaction Step Four
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Five

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